molecular formula C16H16O4 B7980520 (R)-3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid

(R)-3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid

Cat. No. B7980520
M. Wt: 272.29 g/mol
InChI Key: RADJEIZOJZINJB-OAHLLOKOSA-N
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Description

(R)-3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid is a useful research compound. Its molecular formula is C16H16O4 and its molecular weight is 272.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

(2R)-2-hydroxy-3-(4-phenylmethoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c17-15(16(18)19)10-12-6-8-14(9-7-12)20-11-13-4-2-1-3-5-13/h1-9,15,17H,10-11H2,(H,18,19)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADJEIZOJZINJB-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@H](C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid

Synthesis routes and methods I

Procedure details

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CCOC(=O)C(O)Cc1ccc(OCc2ccccc2)cc1
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Synthesis routes and methods II

Procedure details

A mixture of racemic ethyl 2-hydroxy-3-(4-benzyloxyphenyl)propionate of the formula (10) (100 g) obtained according to the procedure described in step (iii) above and 10% aq. sodium hydroxide solution (500 ml) was stirred at room temperature for a period of 1–2 h. The progress of the reaction was monitored by TLC. After completion of the reaction, the reaction mixture was acidified with dil. hydrochloric acid at 15–20° C. and the solid thus obtained was filtered and washed with water to afford racemic 2-hydroxy-3(4-benzyloxyphenyl)propionic acid (72–77 g, 80–85%).
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racemic ethyl 2-hydroxy-3-(4-benzyloxyphenyl)propionate
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( 10 )
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100 g
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500 mL
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Synthesis routes and methods III

Procedure details

A mixture of racemic ethyl 2-hydroxy-3-(4-benzyloxyphenyl)propionate of the formula (10) (100 g) obtained according to the procedure described in step (iii) above and 10% aq. sodium hydroxide solution (500 ml) was stirred at room temperature for a period of 1-2 h. The progress of the reaction was monitored by TLC. After completion of the reaction, the reaction mixture was acidified with dil. hydrochloric acid at 15-20° C. and the solid thus obtained was filtered and washed with water to afford racemic 2-hydroxy-3-(4-benzyloxyphenyl)propionic acid (72-77 g, 80-85%).
Name
racemic ethyl 2-hydroxy-3-(4-benzyloxyphenyl)propionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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( 10 )
Quantity
100 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
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Quantity
500 mL
Type
solvent
Reaction Step Three

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